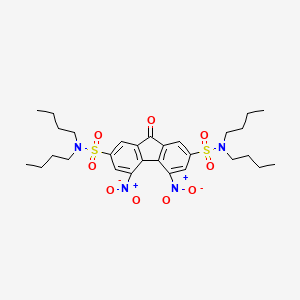
7H-Benz(de)anthracen-7-one, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C17H10O2 It is a derivative of benzanthrone, a polycyclic aromatic ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7H-benzo[de]anthracen-7-one typically involves the hydroxylation of benzanthrone derivatives. One common method includes the use of hydrogen bromide and dihydrogen peroxide in methanol at temperatures between 30-32°C for about 8 hours . The reaction is monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzanthrone derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-hydroxy-7H-benzo[de]anthracen-7-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and fluorescent markers.
Biology: The compound’s fluorescent properties make it useful for studying proteins, lipids, and living cells.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool.
Industry: It is employed in the production of photochromic materials and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 3-hydroxy-7H-benzo[de]anthracen-7-one involves its interaction with various molecular targets. Its fluorescent properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths. This property is exploited in fluorescence microscopy and other imaging techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-benzo[de]anthracen-7-one: This compound lacks the hydroxyl group but shares a similar aromatic structure.
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one: This derivative has an additional phenylethynyl group, altering its photophysical properties.
Uniqueness
3-hydroxy-7H-benzo[de]anthracen-7-one is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other benzanthrone derivatives. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of advanced materials .
Propriétés
Numéro CAS |
16306-16-4 |
|---|---|
Formule moléculaire |
C17H10O2 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
3-hydroxybenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H10O2/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9,18H |
Clé InChI |
NWMOJFNQYCKHBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710626.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)

![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)

![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
